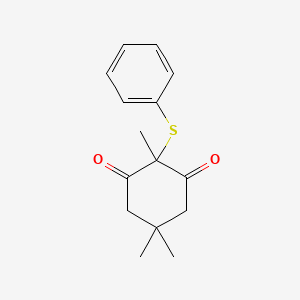
1,3-Cyclohexanedione, 2,5,5-trimethyl-2-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclohexanedione, 2,5,5-trimethyl-2-(phenylthio)- is an organic compound with the molecular formula C15H20O2S. This compound is a derivative of 1,3-cyclohexanedione, where the hydrogen atoms at positions 2 and 5 are replaced by methyl groups, and the hydrogen at position 2 is further substituted with a phenylthio group. This structural modification imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-cyclohexanedione, 2,5,5-trimethyl-2-(phenylthio)- typically involves the following steps:
Starting Material: The synthesis begins with 1,3-cyclohexanedione.
Methylation: The hydrogen atoms at positions 2 and 5 are replaced by methyl groups through a methylation reaction using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Phenylthio Substitution: The hydrogen at position 2 is substituted with a phenylthio group using a thiophenol (C6H5SH) in the presence of a suitable catalyst such as triethylamine (Et3N).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexanedione, 2,5,5-trimethyl-2-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the phenylthio group to a thiol group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Nucleophiles such as amines or alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted cyclohexanedione derivatives
Scientific Research Applications
1,3-Cyclohexanedione, 2,5,5-trimethyl-2-(phenylthio)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-cyclohexanedione, 2,5,5-trimethyl-2-(phenylthio)- involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can form interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexanedione, 2,5,5-trimethyl-: Similar structure but lacks the phenylthio group.
1,3-Cyclohexanedione, 5,5-dimethyl-:
Uniqueness
1,3-Cyclohexanedione, 2,5,5-trimethyl-2-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
61908-11-0 |
|---|---|
Molecular Formula |
C15H18O2S |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2,5,5-trimethyl-2-phenylsulfanylcyclohexane-1,3-dione |
InChI |
InChI=1S/C15H18O2S/c1-14(2)9-12(16)15(3,13(17)10-14)18-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
AUAGXOOFYCQNBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)(C)SC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


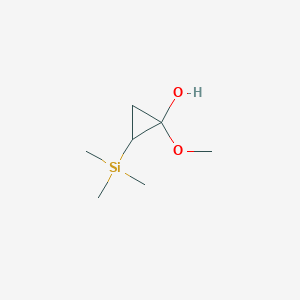
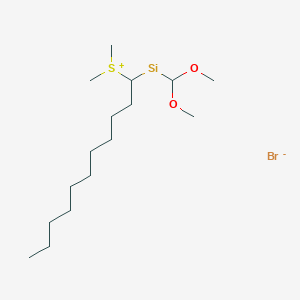
![Trimethyl[(naphthalen-2-yl)methyl]stannane](/img/structure/B14544808.png)
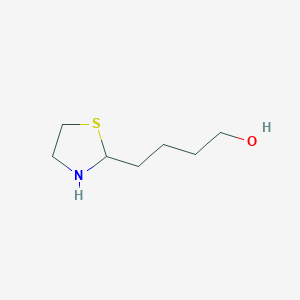
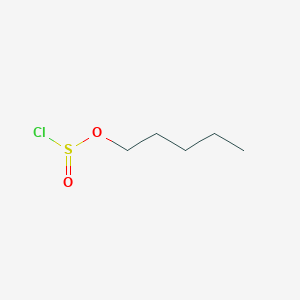
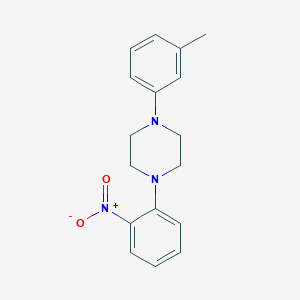
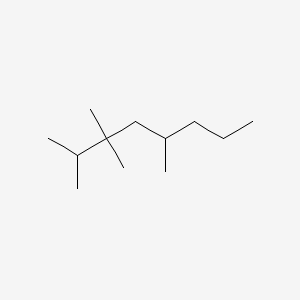
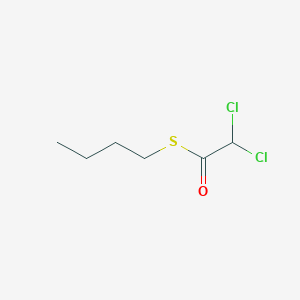
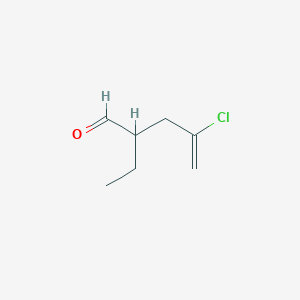
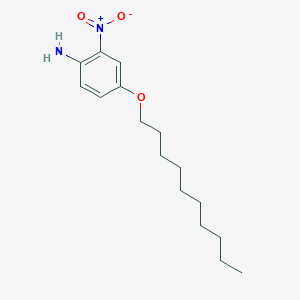
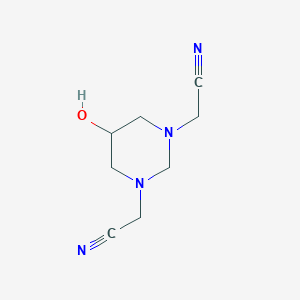
![6-Chloro-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14544868.png)
![2-Methyl-2-{[(trimethylsilyl)oxy]amino}propanenitrile](/img/structure/B14544871.png)
![Bis[2-(ethylsulfanyl)ethyl] but-2-enedioate](/img/structure/B14544876.png)
